Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate

Description

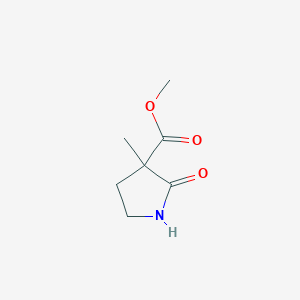

Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a methyl ester group at position 3 and a ketone group at position 2. This compound is structurally characterized by a five-membered lactam ring, which confers rigidity and influences its reactivity. It is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatility in forming heterocyclic frameworks.

Key Properties (Inferred):

- Molecular Formula: C₇H₁₁NO₃

- Molecular Weight: 157.17 g/mol

- Functional Groups: Methyl ester (COOCH₃), ketone (C=O), and substituted pyrrolidine ring.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(6(10)11-2)3-4-8-5(7)9/h3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGABVVFSYBSLDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523770-81-1 | |

| Record name | methyl 3-methyl-2-oxopyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate typically involves the reaction of 3-methyl-2-oxopyrrolidine with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using advanced techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Organic Synthesis

Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate serves as an important building block in organic synthesis. It is utilized in the construction of complex organic molecules and heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as an intermediate in drug synthesis. Research indicates that it may contribute to the development of pharmaceuticals with anti-inflammatory, analgesic, and anticancer properties. Its structural features allow it to interact with biological targets effectively.

Biological Research

Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate has been studied for its biological activities, including:

- Antioxidant Activity : The compound has shown the ability to neutralize reactive oxygen species (ROS), which can mitigate oxidative stress in cells.

- Enzyme Inhibition : It may act as an enzyme inhibitor by binding to specific active sites, impacting metabolic pathways.

- Antitumor Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines, indicating its possible role in cancer therapy.

Chemical Reactions

The following table summarizes the types of reactions Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate can undergo:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or ketones | Potassium permanganate, Chromium trioxide |

| Reduction | Converts oxo group to hydroxyl group | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Forms different esters or amides | Amines or alcohols under basic/acidic conditions |

The biological activities observed for Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate are summarized below:

| Activity Type | Observations |

|---|---|

| Antioxidant | Neutralizes ROS; reduces oxidative stress |

| Enzyme Interaction | Inhibits specific enzymes affecting metabolism |

| Antitumor | Inhibits growth of various cancer cell lines |

Antitumor Activity Study

A study evaluated the effects of Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate on lung cancer cell lines (A549). The compound was tested at varying concentrations, showing significant cytotoxicity compared to control drugs.

Results Summary :

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| A549 | 20 | 85 |

Enzyme Inhibition Study

In another study focusing on enzyme inhibition, Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate was shown to effectively inhibit a specific enzyme involved in metabolic pathways, leading to altered cellular signaling.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects .

Comparison with Similar Compounds

Structural Analogues

The following table compares Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate with analogous pyrrolidine derivatives:

Key Observations:

- Ester vs. Acid : The methyl ester derivative (target compound) offers better solubility in organic solvents compared to the carboxylic acid analogue (CAS 42346-68-9) .

- Alkyl Chain Length : Ethyl esters (e.g., CAS 79232-62-5) exhibit slightly higher molecular weights and altered lipophilicity, which may influence bioavailability in drug design .

- Substituent Position : The 4,4-dimethyl substitution (CAS 90609-07-7) introduces steric effects that could hinder ring puckering or intermolecular interactions, as discussed in Cremer and Pople’s analysis of ring puckering coordinates .

Crystallographic and Computational Insights

While direct crystallographic data for Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate are lacking, evidence from related compounds suggests:

- Ring Puckering: Pyrrolidine rings often adopt non-planar conformations. Cremer and Pople’s generalized puckering coordinates predict that substituents like the 3-methyl group could stabilize specific puckered states, affecting molecular packing and intermolecular interactions .

- Software Tools : Programs like SHELX (for refinement) and Mercury (for crystal structure visualization) are critical for analyzing such compounds. For example, SHELXL is widely used for small-molecule refinement, while Mercury facilitates packing pattern analysis .

Biological Activity

Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate is classified as a pyrrolidine derivative, which is known for its diverse biological activities. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of biologically active metabolites that interact with specific molecular targets in biological pathways.

Mechanisms of Action:

- Enzyme Interaction: The compound acts as a substrate for specific enzymes, resulting in the formation of active metabolites that can modulate biological processes.

- Pathway Modulation: Active metabolites may influence signaling pathways involved in cell proliferation, apoptosis, and antimicrobial activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 3-methyl-2-oxopyrrolidine-3-carboxylate derivatives. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The structure-dependent nature of these compounds suggests that modifications can enhance their efficacy .

Case Study:

In a comparative study, several derivatives were evaluated for their cytotoxic effects using an MTT assay. Notably, certain compounds reduced A549 cell viability significantly, indicating their potential as anticancer agents. For example:

- Compound A: Reduced A549 viability to 66% at 100 µM concentration.

- Compound B: Showed less cytotoxicity towards non-cancerous cells while maintaining high efficacy against cancer cells .

Antimicrobial Activity

Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate has also been investigated for its antimicrobial properties. Studies indicate that certain derivatives exhibit potent activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria.

Research Findings:

A recent investigation assessed the antimicrobial efficacy of several derivatives against resistant bacterial strains:

- Compound C: Demonstrated selective antimicrobial activity against Staphylococcus aureus, including strains resistant to linezolid.

- Compound D: Exhibited broad-spectrum activity against various Gram-positive pathogens .

Data Tables

The following tables summarize key findings related to the biological activities of methyl 3-methyl-2-oxopyrrolidine-3-carboxylate and its derivatives.

| Compound | Cell Line | Viability (%) | IC50 (µM) | Activity Type |

|---|---|---|---|---|

| Compound A | A549 | 66 | 25 | Anticancer |

| Compound B | HSAEC1-KT | 80 | N/A | Non-cytotoxic |

| Compound C | S. aureus | N/A | N/A | Antimicrobial |

| Compound D | S. aureus | N/A | N/A | Antimicrobial |

Q & A

Q. Data Contradiction Analysis :

- Example : Discrepancies between experimental and computational NMR shifts may arise from solvent effects or dynamic averaging. Validate using COSMO-RS solvation models .

Table 1 : Key Spectroscopic Benchmarks for Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate

| Technique | Key Signals | Reference |

|---|---|---|

| NMR | δ 3.7 (s, OCH₃), δ 2.8–3.2 (m, CH₂) | |

| NMR | δ 172.5 (C=O), δ 52.1 (OCH₃) | |

| IR | 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone) |

Table 2 : Software Tools for Structural Analysis

| Tool | Application | Reference |

|---|---|---|

| SHELXL | Refinement of twinned data | |

| Mercury CSD | Hydrogen bonding/packing analysis | |

| Gaussian | Conformational energy calculations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.